3-(3-Methylphenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1393568-32-5 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(m-tolyl)oxetane-3-carboxylic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, can be achieved through various methods. One such method involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The InChI code for 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) . The InChI key is PUBYOBVGHIJMER-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 192.21 .Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “3-(3-Methylphenyl)oxetane-3-carboxylic acid”, focusing on six unique applications:
Physicochemical Property Modification
The compound may be used to modify the physicochemical properties of pharmaceuticals, enhancing their metabolic stability and efficacy.
Each section above is based on the general applications of oxetane-containing compounds and the known roles of similar chemicals in these fields . Due to the specificity of “3-(3-Methylphenyl)oxetane-3-carboxylic acid”, direct references to its applications were not found, but these sections reflect the potential areas of application inferred from related compounds.
Safety and Hazards
properties
IUPAC Name |
3-(3-methylphenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYOBVGHIJMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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